(4-Cyclopropylpyridin-3-yl)methanol
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Overview
Description
(4-Cyclopropylpyridin-3-yl)methanol is an organic compound with the molecular formula C9H11NO and a molecular weight of 149.19 g/mol It features a pyridine ring substituted with a cyclopropyl group at the 4-position and a hydroxymethyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 4-cyclopropylpyridine with formaldehyde under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for (4-Cyclopropylpyridin-3-yl)methanol are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to ensure high yield and purity, possibly through continuous flow reactions or other scalable techniques.
Chemical Reactions Analysis
Types of Reactions
(4-Cyclopropylpyridin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: (4-Cyclopropylpyridin-3-yl)carboxylic acid.
Reduction: 4-Cyclopropylpiperidine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Cyclopropylpyridin-3-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions due to its structural similarity to biologically active compounds.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of (4-Cyclopropylpyridin-3-yl)methanol is not well-documented. its structural features suggest it could interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. The hydroxymethyl group may also participate in nucleophilic or electrophilic reactions, influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
3-Pyridinemethanol: Lacks the cyclopropyl group, making it less sterically hindered.
4-Cyclopropylpyridine: Lacks the hydroxymethyl group, reducing its potential for hydrogen bonding.
4-Cyclopropylpiperidine: A reduced form of the pyridine ring, altering its electronic properties.
Uniqueness
(4-Cyclopropylpyridin-3-yl)methanol is unique due to the combination of the cyclopropyl group and the hydroxymethyl group on the pyridine ring. This combination provides a distinct steric and electronic environment, potentially leading to unique reactivity and interactions in chemical and biological systems .
Properties
Molecular Formula |
C9H11NO |
---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
(4-cyclopropylpyridin-3-yl)methanol |
InChI |
InChI=1S/C9H11NO/c11-6-8-5-10-4-3-9(8)7-1-2-7/h3-5,7,11H,1-2,6H2 |
InChI Key |
AEVAVDZIHNJIGK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(C=NC=C2)CO |
Origin of Product |
United States |
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